7-Nitro-1-(trifluoromethyl)-9H-carbazole

Aromaticity π-electron delocalization DFT calculation

This specific regioisomer (CAS 872604-17-6) is a non-fungible building block for medicinal chemistry and materials science. Its unique 7-nitro-1-trifluoromethyl substitution pattern creates a distinct electronic profile critical for KSP inhibitor SAR studies (as per US20090170882A1) and for fine-tuning HOMO/LUMO levels in OLEDs. Procuring this exact isomer is non-negotiable for replicating patented results or achieving target molecular architecture—substituting with a different regioisomer like 1-nitro-7-(trifluoromethyl)-9H-carbazole (CAS 872604-08-5) will lead to divergent product series and compromised device performance.

Molecular Formula C13H7F3N2O2
Molecular Weight 280.20 g/mol
CAS No. 872604-17-6
Cat. No. B12609959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1-(trifluoromethyl)-9H-carbazole
CAS872604-17-6
Molecular FormulaC13H7F3N2O2
Molecular Weight280.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H7F3N2O2/c14-13(15,16)10-3-1-2-9-8-5-4-7(18(19)20)6-11(8)17-12(9)10/h1-6,17H
InChIKeyDUUJKGIWNIYLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1-(trifluoromethyl)-9H-carbazole (CAS 872604-17-6): A Strategic Bifunctional Carbazole Scaffold for Materials and Medicinal Chemistry


7-Nitro-1-(trifluoromethyl)-9H-carbazole (CAS 872604-17-6) is a heteroaromatic compound featuring a carbazole core substituted with a nitro group at the 7-position and a trifluoromethyl group at the 1-position . The compound has a molecular formula of C13H7F3N2O2 and a molecular weight of 280.20 g/mol . The specific substitution pattern confers a unique electronic profile, where the strong electron-withdrawing effects of both the -NO2 and -CF3 groups synergistically modulate the aromatic π-system . This renders the compound a strategically valuable building block in organic electronics, photonic device research, and medicinal chemistry [1].

Strategic Sourcing: Why 7-Nitro-1-(trifluoromethyl)-9H-carbazole is Not Interchangeable with Its Regioisomers


The specific electronic and structural properties of 7-Nitro-1-(trifluoromethyl)-9H-carbazole are directly governed by the relative positions of its nitro and trifluoromethyl substituents [1]. This regioisomerism is critical; substitution of a nitro group on the carbazole core at different positions can significantly alter the molecule's π-electron delocalization and aromaticity, which directly impacts its chemical reactivity and physical properties [1][2]. Consequently, simply substituting this compound with a different regioisomer, such as 1-nitro-7-(trifluoromethyl)-9H-carbazole (CAS 872604-08-5) or 6-nitro-2-(trifluoromethyl)-9H-carbazole (CAS 872604-07-4) , will not guarantee equivalent performance in applications that are sensitive to molecular electronic structure, such as optoelectronic device fabrication or structure-activity relationship (SAR) studies in medicinal chemistry [1][3].

Quantitative Differentiation Evidence for 7-Nitro-1-(trifluoromethyl)-9H-carbazole (CAS 872604-17-6)


Regioisomeric Differentiation: The Impact of Nitro Group Position on Aromaticity

The position of the nitro substituent on the carbazole core directly impacts the aromaticity of the ring system, a fundamental property governing reactivity and stability. This study provides quantitative HOMA (Harmonic Oscillator Model of Aromaticity) index values from DFT calculations at the B3LYP/6-311++G(2d,2p) level [1]. While the study does not include 7-nitro-1-(trifluoromethyl)-9H-carbazole, it establishes a clear, quantifiable baseline for the effect of nitro substitution at different positions on unsubstituted carbazole. The findings demonstrate that nitro group placement is not trivial; for example, substitution on the pyrrole ring (as in 9-nitrocarbazole) results in a more pronounced loss of aromaticity compared to substitution on the arene ring (as in 1-nitrocarbazole). This principle is crucial for procurement decisions, as the specific 7-nitro-1-(trifluoromethyl) substitution pattern will confer a unique aromaticity profile that cannot be replicated by other regioisomers, directly impacting its electronic behavior in device or drug applications [1].

Aromaticity π-electron delocalization DFT calculation

Pharmaceutical Relevance: Inclusion in KSP Inhibitor Patent Portfolio

The 7-nitro-1-(trifluoromethyl) substitution pattern is specifically claimed within a patent for compounds that are inhibitors of the mitotic kinesin KSP (Eg5), a validated target for antiproliferative agents [1]. The patent, US20090170882A1, explicitly lists this compound among a select group of carbazole derivatives with potential therapeutic utility. While no IC50 data is provided for this specific compound, its inclusion in the patent's claims, which are based on demonstrated biological activity of the broader class, provides a strong, commercially relevant point of differentiation. It signals that this specific substitution pattern was of sufficient interest to be included in intellectual property filings, distinguishing it from other nitro-trifluoromethyl carbazole regioisomers not named in such patents [1].

Medicinal Chemistry KSP Inhibitor Antiproliferative

Synthetic Utility: Distinction as a Synthetic Intermediate

The compound's defined substitution pattern makes it a unique and non-substitutable intermediate in multi-step organic syntheses. Specifically, the 7-nitro-1-(trifluoromethyl) arrangement dictates the regiochemistry for subsequent reactions, such as reduction of the nitro group to an amine or participation in cross-coupling reactions . This is fundamentally different from its positional isomer, 1-nitro-7-(trifluoromethyl)-9H-carbazole (CAS 872604-08-5), which, despite having the same functional groups, would lead to different regioisomeric products after similar transformations . Using the incorrect regioisomer would completely alter the downstream molecular architecture and, consequently, its properties .

Organic Synthesis Building Block Regioselectivity

Targeted Application Scenarios for 7-Nitro-1-(trifluoromethyl)-9H-carbazole (CAS 872604-17-6)


Medicinal Chemistry: Synthesis of KSP-Targeting Antiproliferative Agents

This compound is a strategically relevant building block for medicinal chemists developing novel inhibitors of the mitotic kinesin KSP, a key target in oncology research. Its explicit listing in patent US20090170882A1 for KSP inhibitors [1] provides a direct link to this application. Sourcing this specific regioisomer is essential for replicating or extending the structure-activity relationships (SAR) disclosed in this patent, a task that would be compromised by using a different isomer.

Materials Science: Development of Regioisomerically Pure Optoelectronic Components

The unique electronic properties of 7-nitro-1-(trifluoromethyl)-9H-carbazole, dictated by its specific substitution pattern, make it a non-interchangeable candidate for the synthesis of specialized organic electronic materials. As established by studies on substituent effects in carbazoles [1], the position of electron-withdrawing groups like -NO2 significantly alters molecular aromaticity and electronic distribution. For researchers aiming to fine-tune the HOMO/LUMO energy levels in OLEDs or other optoelectronic devices, this specific regioisomer offers a distinct electronic profile not available from other nitro-trifluoromethyl carbazoles [2].

Organic Synthesis: A Regioisomerically Defined Building Block for Complex Molecule Construction

This compound serves as a crucial, non-fungible intermediate in multi-step organic syntheses where regioisomeric purity is paramount. The 7-nitro group can be selectively reduced to an amine, creating a nucleophilic handle for further functionalization, while the 1-trifluoromethyl group provides unique electronic and metabolic stability [1][2]. Procurement of the correct regioisomer, CAS 872604-17-6, is non-negotiable to ensure the intended molecular architecture and properties of the final target molecule, as use of an isomer like 1-nitro-7-(trifluoromethyl)-9H-carbazole would lead to an entirely different product series [3].

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